molecular formula C16H13FN2O3 B3050912 4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol CAS No. 297147-95-6

4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol

Cat. No.: B3050912
CAS No.: 297147-95-6
M. Wt: 300.28 g/mol
InChI Key: GJKRGPNMAMNZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol is a complex organic compound that features a unique combination of functional groups, including a fluorophenoxy group, a pyrazolyl group, and a benzenediol moiety. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-fluorophenol with a suitable halogenated pyrazole derivative under basic conditions to form the fluorophenoxy-pyrazole intermediate. This intermediate is then subjected to further reactions, such as coupling with a benzenediol derivative, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, automated reaction monitoring, and purification processes like crystallization or chromatography are often employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol can undergo various chemical reactions, including:

    Oxidation: The benzenediol moiety can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted fluorophenoxy derivatives.

Scientific Research Applications

4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenoxy)phenol
  • 4-(4-Fluorophenoxy)benzaldehyde
  • 3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine

Uniqueness

4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

Properties

IUPAC Name

4-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-9-16(22-12-5-2-10(17)3-6-12)15(19-18-9)13-7-4-11(20)8-14(13)21/h2-8,20-21H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKRGPNMAMNZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425166
Record name 4-[4-(4-Fluorophenoxy)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297147-95-6
Record name 4-[4-(4-Fluorophenoxy)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-(4-FLUOROPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL)-1,3-BENZENEDIOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol
Reactant of Route 2
4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol
Reactant of Route 3
4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol
Reactant of Route 4
4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol
Reactant of Route 5
4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol
Reactant of Route 6
4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.